molecular formula C4H4ClN3 B1428453 1H-Pyrazole-4-carbonitrile hydrochloride CAS No. 1416351-94-4

1H-Pyrazole-4-carbonitrile hydrochloride

Cat. No. B1428453
M. Wt: 129.55 g/mol
InChI Key: JXSZCZJXJVUJEE-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C4H3N3.ClH . Its molecular weight is 129.55 . The compound is also known by other names such as 4-Cyanopyrazole and Pyrazole-4-carbonitrile .


Molecular Structure Analysis

The InChI code for 1H-Pyrazole-4-carbonitrile hydrochloride is 1S/C4H3N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H, (H,6,7);1H . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure. The compound’s canonical SMILES is C1=C (C=NN1)C#N , which represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

1H-Pyrazole-4-carbonitrile hydrochloride has a molecular weight of 129.55 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a topological polar surface area of 52.5 Ų . The compound is stored under refrigerated conditions .

Scientific Research Applications

Synthesis and Chemical Reactions

1H-Pyrazole-4-carbonitrile hydrochloride serves as a versatile precursor in various synthesis processes. Jayanthi et al. (2022) and Choudhare et al. (2021) described environmentally benign and cost-effective methods for synthesizing carbonitriles, including pyrazole derivatives, emphasizing the importance of 1H-Pyrazole-4-carbonitrile hydrochloride in green chemistry and sustainable practices (Jayanthi et al., 2022) (Choudhare et al., 2021). Wang et al. (2015) highlighted its role in the synthesis of functionalized quinolines, showcasing its utility in creating biologically relevant molecules (Wang et al., 2015).

Corrosion Inhibition

Some pyrazole derivatives, including those based on 1H-Pyrazole-4-carbonitrile hydrochloride, have shown potential as corrosion inhibitors for metals in acidic environments. Motawea and Abdelaziz (2015) and Yadav et al. (2016) conducted studies demonstrating the effectiveness of these compounds in protecting carbon steel from corrosion, highlighting their potential industrial applications (Motawea & Abdelaziz, 2015) (Yadav et al., 2016).

Material Sciences and Electronics

In material sciences, the electronic properties of pyrazolecarbonitrile derivatives have been studied to understand their interaction with other molecules, such as fullerenes. This research is crucial for developing new materials with specific electronic and optical properties (Biointerface Research in Applied Chemistry, 2022).

Biological and Pharmaceutical Applications

The biological activities of 1H-Pyrazole-4-carbonitrile hydrochloride derivatives have been a subject of interest in pharmaceutical research. Faria et al. (2013) synthesized a series of tetrazole compounds and their pyrazole-4-carbonitrile precursors, evaluating their effectiveness against Leishmania spp., providing insights into potential therapeutic applications (Faria et al., 2013).

properties

IUPAC Name

1H-pyrazole-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSZCZJXJVUJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-4-carbonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PG Baraldi, A Bovero, F Fruttarolo, R Romagnoli… - Bioorganic & medicinal …, 2003 - Elsevier
New A 3 adenosine receptor antagonists were synthesized and tested at human adenosine receptor subtypes. An advanced synthetic strategy permitted us to obtain a large amount of …
Number of citations: 87 www.sciencedirect.com

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